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molecular formula C10H10ClN3O2 B1279316 Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate CAS No. 64067-98-7

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

Cat. No. B1279316
M. Wt: 239.66 g/mol
InChI Key: JYTJVWAXYXJKNF-UHFFFAOYSA-N
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Patent
US06627630B1

Procedure details

After 11.2 g of 3-amino-6-chloropyridazine was suspended in 150 mL of ethanol, 28.6 g of ethyl 4-chloroacetoacetate was added thereto and heated under reflux for 24 hours. After cooling, the mixture was concentrated under reduced pressure and the residue was adjusted to pH 7 by the addition of an aqueous sodium hydrogencarbonate solution and extracted with ethyl acetate. The extract was washed with a brine solution and dried over magnesium sulfate. After concentration under reduced pressure. The residue was subjected to silica gel chromatography to be eluted with hexane:ethyl acetate (2:3). The desired fraction was collected to provide 12.7 g of the title compound.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.Cl[CH2:10][C:11](=O)[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[C:11]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:1]=2)[N:4]=1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Step Two
Name
Quantity
28.6 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was adjusted to pH 7 by the addition of an aqueous sodium hydrogencarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
WASH
Type
WASH
Details
to be eluted with hexane:ethyl acetate (2:3)
CUSTOM
Type
CUSTOM
Details
The desired fraction was collected

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C=C(N2)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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